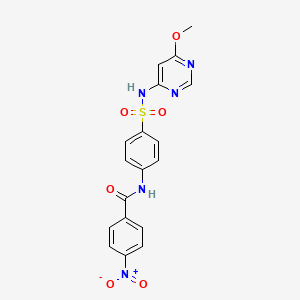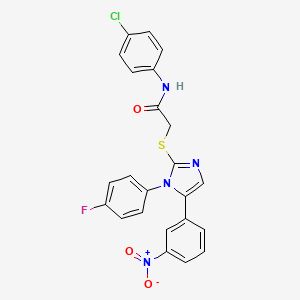![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251690-30-8](/img/structure/B2377658.png)
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic molecule known for its significant potential in various fields such as chemistry, biology, and medicine. The compound consists of a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazole structure, making it structurally unique and highly functional.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process It begins with the preparation of the 1,2,3-triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne The resulting intermediate is then coupled with a 3,5-dimethylphenyl group and a piperidine ring
Industrial Production Methods: The industrial production of this compound may involve more streamlined and scalable procedures. Optimizations include the use of continuous flow reactors for the 1,3-dipolar cycloaddition, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several types of reactions, including but not limited to:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Resulting in the reduction of specific functional groups.
Substitution: Halogen or other group substitutions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 or H2O2, reducing agents such as NaBH4 or LiAlH4, and various catalysts for coupling reactions like Pd/C or Cu(I).
Major Products Formed: Depending on the reaction type, the major products can vary. Oxidation might lead to hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions might introduce halogens or alkyl groups at specific positions on the aromatic rings.
Applications De Recherche Scientifique
The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications:
Chemistry: As a valuable building block for synthesizing more complex molecules, this compound is crucial in developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Its unique structure makes it an excellent candidate for studying biological processes at the molecular level, particularly in enzyme inhibition and receptor binding studies.
Medicine: In medicine, this compound shows potential as a therapeutic agent. Its triazole moiety is often associated with antimicrobial and anticancer activities, while the piperidine ring is a common feature in many pharmacologically active compounds.
Industry: In industrial applications, the compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and materials science.
Mécanisme D'action
The compound's mechanism of action is tied to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can enhance its binding affinity to certain receptors, while the benzo[d][1,3]dioxole moiety may interact with DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide or N-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)benzo[d][1,3]dioxole-5-carboxamide, our compound exhibits unique properties. Its combined triazole, piperidine, and benzo[d][1,3]dioxole moieties confer distinct chemical and biological behaviors, making it a subject of interest for further study.
Propriétés
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCNFQGOFNXDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2377578.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
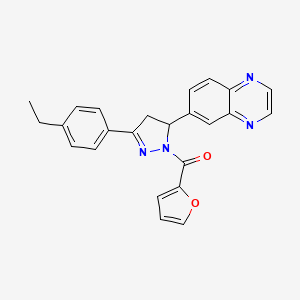
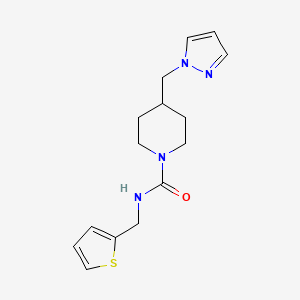
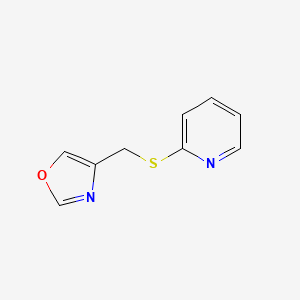
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

